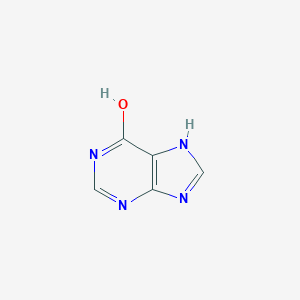

Hypoxanthine

Descripción general

Descripción

La hipoxantina es un derivado de purina que se produce de forma natural y que suele encontrarse como constituyente de los ácidos nucleicos. Está presente en el anticodón del ácido ribonucleico de transferencia en forma de su nucleósido inosina . La hipoxantina es un aditivo necesario en ciertos cultivos celulares, bacterianos y parasitarios como sustrato y fuente de nitrógeno .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Un método para sintetizar la hipoxantina consiste en metilar el nitrógeno en la posición 7 y el nitrógeno en la posición 1 de la guanosina, seguido de la hidrólisis del glicósido para obtener un compuesto. Este compuesto se hace reaccionar a continuación con un reactivo de diazotación e hidroliza para producir hipoxantina . Las condiciones de reacción son suaves y adecuadas para la producción industrial.

Métodos de producción industrial: En entornos industriales, la hipoxantina se puede producir mediante fermentación microbiana. Por ejemplo, una cepa modificada de Escherichia coli puede utilizarse para producir hipoxantina de forma eficiente. Este método implica la vía de biosíntesis de purinas de novo y garantiza altos rendimientos con mínimos subproductos .

Tipos de reacciones:

Oxidación: La hipoxantina es oxidada por la xantina oxidorreductasa para formar xantina.

Reducción: La hipoxantina puede sufrir reacciones de reducción, aunque éstas son menos comunes.

Sustitución: La hipoxantina puede participar en reacciones de sustitución, especialmente en presencia de reactivos específicos.

Reactivos y condiciones comunes:

Oxidación: La xantina oxidorreductasa se utiliza comúnmente para oxidar la hipoxantina a xantina.

Sustitución: Se pueden utilizar varios reactivos de diazotación para las reacciones de sustitución.

Productos principales:

Oxidación: El producto principal de la oxidación de la hipoxantina es la xantina.

Sustitución: Dependiendo de los reactivos utilizados, se pueden formar varias purinas sustituidas.

4. Aplicaciones en investigación científica

La hipoxantina tiene una amplia gama de aplicaciones en la investigación científica:

Aplicaciones Científicas De Investigación

Medical Research Applications

1.1 Biomarker for Ischemia and Hypoxia

Hypoxanthine has been identified as a pharmacodynamic marker for ischemic brain injury. In a study involving patients with acute ischemic stroke, this compound levels were correlated with brain edema, as measured by midline shift (MLS) and matrix metalloproteinase-9 (MMP-9) levels. The study demonstrated that this compound levels were significantly associated with increased MLS and MMP-9, suggesting its potential use as a predictive biomarker for brain injury severity following ischemic events .

1.2 Role in Atherosclerosis

Research has shown that this compound induces cholesterol accumulation and promotes atherosclerosis in animal models. In studies involving ApoE-deficient mice, this compound administration led to increased serum total cholesterol levels and enhanced atherosclerotic plaque formation. The mechanism involves reactive oxygen species (ROS) generation, which alters lipid transport enzymes and decreases the expression of apolipoprotein E (APOE) and ATP-binding cassette transporter A1 (ABCA1) in hepatic cells .

1.3 Implications in Cancer Research

This compound is also being investigated for its role in cancer biology. It has been shown to affect cell viability and induce oxidative stress in hepatic carcinoma cells (HepG2). The treatment with this compound resulted in increased intracellular ROS production, which is linked to cancer progression .

Food Science Applications

2.1 Freshness Indicator in Meat Products

This compound serves as an important substrate in the food industry, particularly for assessing meat freshness. The degradation of ATP to this compound is used as an indicator of meat quality; higher levels of this compound correlate with reduced freshness. This application is crucial for food safety and quality control .

2.2 Substrate for Microbial Cultures

In microbiology, this compound is utilized as a substrate for culturing various bacteria and parasites, including Plasmodium falciparum, the causative agent of malaria. Since malaria parasites cannot synthesize purines de novo, they rely on host-derived this compound for nucleotide synthesis via the enzyme this compound-guanine phosphoribosyltransferase (HGPRT). This dependency highlights the potential for developing targeted therapies against malaria by inhibiting HGPRT .

Case Studies

Mecanismo De Acción

La hipoxantina ejerce sus efectos principalmente a través de su papel en el metabolismo de las purinas. Es un intermedio de reacción en el metabolismo de la adenosina y la formación de ácidos nucleicos mediante la vía de rescate . La hipoxantina-guanina fosforribosiltransferasa convierte la hipoxantina en inosina monofosfato en el rescate de nucleótidos . Este proceso es crucial para reciclar las purinas y mantener las reservas celulares de nucleótidos.

Compuestos similares:

Xantina: Al igual que la hipoxantina, la xantina es un derivado de purina que participa en el metabolismo de las purinas.

Guanina: La guanina es otro derivado de purina que puede desaminarse para formar xantina.

Adenina: La adenina puede sufrir una desaminación espontánea para formar hipoxantina.

Singularidad de la hipoxantina: La hipoxantina es única debido a su papel como intermedio tanto en la vía de novo como en la vía de rescate del metabolismo de las purinas. Su capacidad para ser convertida en inosina monofosfato la hace esencial para el reciclaje de nucleótidos . Además, su presencia en el ácido ribonucleico de transferencia como inosina destaca su importancia en la codificación genética y la síntesis de proteínas .

Comparación Con Compuestos Similares

Xanthine: Like hypoxanthine, xanthine is a purine derivative involved in purine metabolism.

Guanine: Guanine is another purine derivative that can be deaminated to form xanthine.

Adenine: Adenine can undergo spontaneous deamination to form this compound.

Uniqueness of this compound: this compound is unique due to its role as an intermediate in both the de novo and salvage pathways of purine metabolism. Its ability to be converted into inosine monophosphate makes it essential for nucleotide recycling . Additionally, its presence in transfer ribonucleic acid as inosine highlights its importance in genetic coding and protein synthesis .

Actividad Biológica

Hypoxanthine is a purine derivative that plays a significant role in various biological processes, particularly in energy metabolism and cellular signaling. This article explores the biological activity of this compound, highlighting its effects on cellular functions, its role as a biomarker in disease states, and its potential therapeutic applications.

Overview of this compound

This compound is a product of adenine metabolism and serves as an intermediate in the purine salvage pathway. It can be converted to xanthine by the enzyme xanthine oxidase and further oxidized to uric acid. Under conditions of hypoxia or ischemia, this compound levels can increase significantly, indicating cellular stress and energy depletion.

Energy Metabolism

This compound is crucial for maintaining cellular energy homeostasis. Research has demonstrated that this compound supplementation can enhance ATP levels in intestinal epithelial cells, thereby improving energy metabolism and cytoskeletal dynamics. In a study involving murine colonic tissues, this compound was shown to increase ATP concentrations significantly while reducing ADP and AMP levels, thus promoting a favorable adenylate energy charge .

Table 1: Effects of this compound on Energy Metabolites in Murine Colon

| Metabolite | Baseline Concentration (nmol/g) | Concentration After this compound Supplementation (nmol/g) | p-value |

|---|---|---|---|

| ATP | ~80 | ~125 | <0.001 |

| ADP | ~60 | ~25 | <0.001 |

| AMP | ~65 | ~40 | 0.02 |

Role in Intestinal Health

This compound has been identified as a critical factor for maintaining intestinal barrier function. Its supplementation was associated with improved wound healing and enhanced barrier integrity in epithelial cells. This suggests that this compound could serve as a therapeutic agent for conditions like inflammatory bowel disease (IBD), where barrier dysfunction is prevalent .

This compound as a Biomarker

Recent studies have identified this compound as a potential biomarker for various pathological conditions, particularly in ischemic events. In patients with ischemic stroke, elevated plasma levels of this compound correlated with brain edema and severity of the condition, suggesting its utility in monitoring disease progression .

Case Study: Ischemic Stroke and this compound Levels

In a clinical trial involving stroke patients, researchers observed that higher plasma this compound levels were associated with increased markers of brain edema (MMP-9). Mediation analysis indicated that this compound accounted for approximately 52% of the treatment effect on MMP-9 levels when patients were treated with intravenous glibenclamide .

Potential in Disease Management

Given its role in energy metabolism and cellular signaling, this compound may have therapeutic implications in various diseases:

- Inflammatory Bowel Disease (IBD) : Its ability to enhance intestinal barrier function suggests potential benefits in managing IBD.

- Ischemic Conditions : As a marker for ischemia-related damage, this compound could guide therapeutic interventions in acute stroke management.

- Oxidative Stress : this compound's involvement in generating reactive oxygen species (ROS) points to its dual role; while it may contribute to oxidative stress under certain conditions, it could also be targeted for antioxidant therapies .

Análisis De Reacciones Químicas

Enzymatic Oxidation to Xanthine and Uric Acid

Hypoxanthine is primarily oxidized to xanthine and subsequently to uric acid via xanthine dehydrogenase/oxidase (XDH) . This two-step process is central to purine catabolism in humans :

Reactions:

Key Findings:

-

Kinetics : Studies using milk xanthine oxidase show xanthine accumulation during this compound oxidation, with uric acid formation dependent on substrate competition .

-

Oxygen Dependence : Elevated oxygen tension increases 3′-phosphoglycolate termini formation during this compound degradation, indicating oxygen’s role in reaction partitioning .

Nucleotide Salvage Pathway

This compound-guanine phosphoribosyltransferase (HPRT1) salvages this compound into inosine monophosphate (IMP), a precursor for ATP and GTP synthesis :

Key Features:

-

Deficiency Impact : HPRT1 dysfunction causes purine salvage defects, leading to disorders like Lesch-Nyhan syndrome .

-

Kinetic Parameters : HPRT1 has a molecular weight of 24.6 kDa and operates at a rate influenced by PRPP availability .

Deamination and DNA Interactions

This compound arises spontaneously from adenine deamination , introducing mutagenic H·C base pairs in DNA :

Research Insights:

-

DNA Repair : N-methylpurine glycosylase (MPG) excises this compound from DNA to prevent mismatches .

-

Polymerase Fidelity : HIV reverse transcriptase (RT) preferentially incorporates dCTP opposite this compound in RNA templates, driving A→G mutations .

4.1. Bleomycin-Mediated DNA Cleavage

This compound substitution in DNA-RNA hybrids alters bleomycin’s cleavage specificity:

4.2. Pharmacokinetic Modeling

A semi-mechanistic model quantified this compound’s metabolism under hypoxia :

-

Synthesis Rates : this compound (0.49 mg/L/h) and xanthine (0.66 mg/L/h).

-

Clearance Pathways : 75% salvaged via HPRT1, 25% oxidized to xanthine .

Analytical Methods for Quantification

Oxygen Electrode Technique : Measures this compound/xanthine via O₂ consumption during xanthine oxidase catalysis :

Propiedades

IUPAC Name |

1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGQSTZJBFJUBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045983 | |

| Record name | Hypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Hypoxanthine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14843 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.7 mg/mL | |

| Record name | Hypoxanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04076 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68-94-0 | |

| Record name | Hypoxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hypoxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypoxanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04076 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hypoxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6H-Purin-6-one, 1,9-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Purin-6(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYPOXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TN51YD919 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150 °C | |

| Record name | Hypoxanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04076 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.